N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide)
Overview
Description
N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) is a complex organic compound with the molecular formula C17H12Cl6N2O2. This compound is characterized by its two trichloroacetamide groups attached to a methylenebis(phenylene) backbone. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) typically involves the reaction of 4,4’-methylenebis(4,1-phenylene)diamine with trichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Production of 4,4’-methylenebis(4,1-phenylene)diamine and trichloroacetic acid.
Scientific Research Applications
N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) involves its interaction with specific molecular targets. The trichloroacetamide groups can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to cross-linking or modification of the target molecules. This interaction can affect the function and stability of the target, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Used in the production of polyurethane plastics and foams.
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Uniqueness
N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) is unique due to its dual trichloroacetamide groups, which confer distinct reactivity and potential for cross-linking applications. This makes it particularly valuable in biochemical and industrial applications where such properties are desired .
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl6N2O2/c18-16(19,20)14(26)24-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)25-15(27)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPDJDHIJDQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180021 | |
Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550299-55-3 | |
Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550299-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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